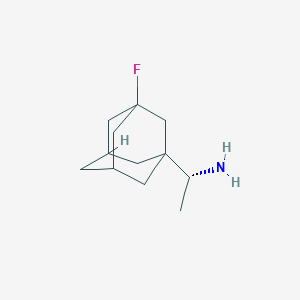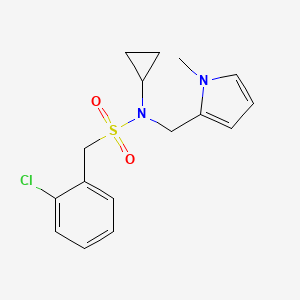![molecular formula C15H26N2O3S2 B2537160 tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate CAS No. 1427986-50-2](/img/structure/B2537160.png)
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate, also known as DTDC, is a chemical compound that has been used in scientific research for various purposes.
Mechanism of Action
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate inhibits PTPs by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This results in an increase in the phosphorylation levels of various signaling molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate in lab experiments is its potency as a PTP inhibitor, which allows for the effective inhibition of PTP activity at low concentrations. However, one limitation of using tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate is its potential for off-target effects, as it may inhibit other enzymes in addition to PTPs.
Future Directions
There are several future directions for the use of tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate in scientific research. One potential application is in the development of novel cancer therapies, as tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate may have potential as a therapeutic agent for the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects in vitro. Further studies are needed to determine the full potential of tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate as a therapeutic agent in various disease contexts.
In conclusion, tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate is a chemical compound that has been used in scientific research for various purposes, including as a tool for investigating the role of PTPs in cellular signaling pathways. tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has various biochemical and physiological effects and has potential for use as a therapeutic agent in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate in various disease contexts.
Synthesis Methods
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate can be synthesized through a multistep process starting with the reaction of cyclopentanone with thiosemicarbazide to form 1,2,5-dithiazepane-5-carboxylic acid. The acid is then converted to its acid chloride form and reacted with tert-butyl N-cyclopentylcarbamate to yield tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate.
Scientific Research Applications
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has been used in various scientific research studies, including as a tool for investigating the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate is a potent inhibitor of PTPs and has been used to study the effects of PTP inhibition on various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S2/c1-15(2,3)20-14(19)16-12-5-4-11(10-12)13(18)17-6-8-21-22-9-7-17/h11-12H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWZQJCPHPUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)
![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537100.png)